molecular formula C9H14N2O B13254914 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal

Cat. No.: B13254914
M. Wt: 166.22 g/mol
InChI Key: YEVQPDMKYOKCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is an organic compound that features a pyrazole ring, a common structure in medicinal chemistry and organic synthesis. Pyrazoles are known for their versatility and are often used as building blocks for more complex molecules with significant pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-methyl-1H-pyrazole with 2,2-dimethylpropanal under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropanal group enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,2-dimethyl-3-(1-methylpyrazol-3-yl)propanal

InChI

InChI=1S/C9H14N2O/c1-9(2,7-12)6-8-4-5-11(3)10-8/h4-5,7H,6H2,1-3H3

InChI Key

YEVQPDMKYOKCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C=C1)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.